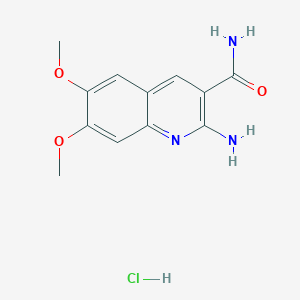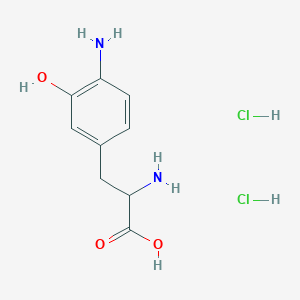![molecular formula C10H9BrO B1449151 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one CAS No. 1499640-27-5](/img/structure/B1449151.png)
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one
説明
The compound “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” is a complex organic molecule. It contains a bicyclo[4.2.0]octa-1,3,5-triene moiety, which is a type of polycyclic hydrocarbon with a specific three-dimensional structure .
Molecular Structure Analysis
The molecular structure of “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” is complex due to the presence of the bicyclo[4.2.0]octa-1,3,5-triene moiety. This structure has been determined using techniques such as 1H and 13C NMR and HRMS .科学的研究の応用
Receptor Agonist Properties and Pharmacological Applications
The compound TCB-2, structurally related to 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, is noted for its affinity towards 5-HT2A receptors, a characteristic that underlines its significance in neuroscience and pharmacology. TCB-2's unique ability to stimulate specific signaling pathways without invoking the full range of psychedelic effects associated with other 5-HT2A receptor agonists offers a new avenue for studying and potentially treating CNS disorders. This receptor specificity opens up discussions on the nuanced roles such compounds can play beyond their hallucinogenic properties, highlighting their value in preclinical studies for neurological applications (Giovanni & Deurwaerdère, 2017).
Chemical Diversity and Structural Importance in Pharmaceuticals
Research into the structural components of pharmaceuticals underscores the importance of nitrogen heterocycles, with compounds like 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one serving as key examples of the diversity and utility these structures offer. An analysis of FDA-approved drugs revealed a significant prevalence of nitrogen heterocycles, highlighting their essential role in drug design and the development of new therapeutic agents. The study emphasizes the widespread use and chemical versatility of these compounds, providing insight into their structural significance and the potential for innovation in pharmaceutical research (Vitaku, Smith, & Njardarson, 2014).
Contributions to Flavor Chemistry
In flavor chemistry, the study of compounds like 1-octen-3-ol, which shares a related structural motif with 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, reveals the intricate relationships between molecular structure and sensory perception. This research not only enhances our understanding of flavor compounds but also highlights the broader applicability of bicyclic structures in creating natural flavors for future exploitation in the food industry (Maggi, Papa, & Vittori, 2012).
Role in Heterocyclic Compound Synthesis
The synthesis of triazole derivatives, including those related to the structure of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, is a field of active exploration, with these compounds showing a wide range of biological activities. Recent patents highlight the ongoing interest in developing new methods for synthesizing and evaluating the potential uses of triazole derivatives, demonstrating the compound's relevance in medicinal chemistry and drug discovery processes (Ferreira et al., 2013).
Safety And Hazards
将来の方向性
The future directions for research on “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For example, silicon organic compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry .
特性
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-6-10(12)9-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDAYGTADMCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one | |
CAS RN |
1499640-27-5 | |
| Record name | 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)
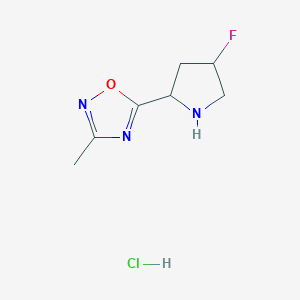
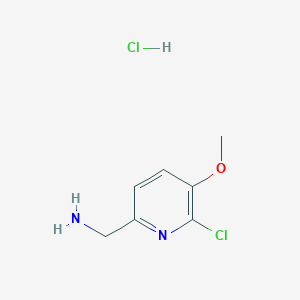
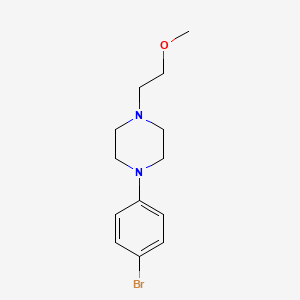
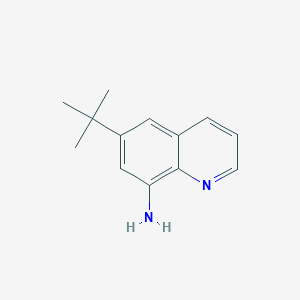
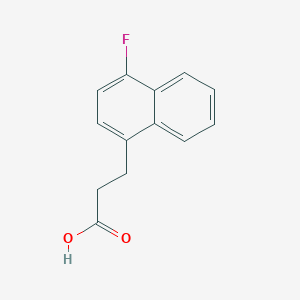


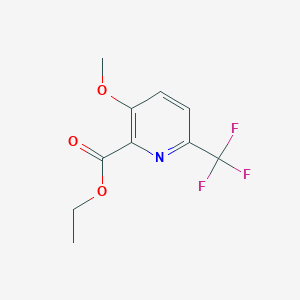
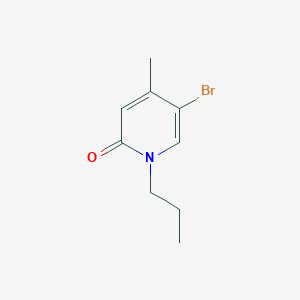
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
